Ammonium hydrogen oxalate hemihydrate

説明

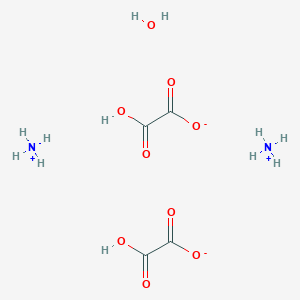

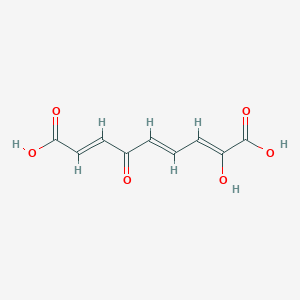

Ammonium hydrogen oxalate hemihydrate, also known as an ammonium salt of oxalic acid, consists of ammonium cations ([NH4]+) and oxalate anions (C2O2− 4). Its structure is often written as (NH4)2C2O4 or (COONH4)2 . It is a colorless or white salt under standard conditions and is odorless and non-volatile . It occurs in many plants and vegetables .

Synthesis Analysis

Ammonium hydrogen oxalate hemihydrate single crystals are synthesized using a solvent evaporation technique . The crystals are analyzed through measurements such as single-crystal X-ray diffraction (SCXRD), powder XRD, UV–Vis and photoluminescence spectroscopy, Fourier transform infrared spectroscopy, thermogravimetric and differential thermal analysis (TG–DTA), Vickers microhardness measurements and current versus voltage (I–V) characteristics .Molecular Structure Analysis

The molecular structure of the crystals using SCXRD shows that they belong to the triclinic crystal system with space group P-1 . The structural properties of the crystals are also evaluated using powder XRD measurements on their finely crushed powder .Physical And Chemical Properties Analysis

Ammonium hydrogen oxalate hemihydrate has a molecular weight of 232.1461 . It is a colorless or white crystalline solid . It is highly soluble in water and alcohol .科学的研究の応用

1. Crystal Structure and Molecular Orientation

Ammonium hydrogen oxalate hemihydrate (NH4HC2O4⋅0.5H2O) has been studied for its unique crystal structure and molecular orientation. Griffin and Ruben (1975) investigated the carbon-13 chemical shielding in single crystals of this compound using solid-state double resonance techniques. They found specific orientations of tensors in the unit cell related to the carboxyl groups, providing insights into crystal and molecular structure determination (Griffin & Ruben, 1975).

2. Phase Transitions

The compound exhibits interesting phase transition behavior. Fukai, Matsuo, and Suga (1989) conducted a calorimetric study of phase transitions in ammonium hydrogen oxalate hemihydrate and its deuterated compound. They observed higher-order phase transitions, likely related to the ordering of one of the ammonium ions, which are significant for understanding the thermodynamic properties of this compound (Fukai, Matsuo, & Suga, 1989).

3. Nonlinear Optical Properties

Jerusha et al. (2018) explored the nonlinear optical (NLO) properties of p-nitrophenol doped ammonium hydrogen oxalate hemihydrate crystals. Their study showed that doping altered the optical transparency and increased the bandgap, making the material suitable for NLO applications (Jerusha, Kirupavathy, Vinolia, & Vinitha, 2018).

4. Pressure-Induced Phases

Krauzman et al. (1988) reported the existence of a new incommensurate phase in ammonium hydrogen oxalate hemihydrate under critical pressure. This discovery is significant in understanding the behavior of materials under varying pressure conditions (Krauzman et al., 1988).

5. Thermal and Mechanical Properties for NLO Applications

Zamara, Thayanithi, and Kumar (2018) studied the thermal, mechanical, dielectric, and photoconductivity properties of ammonium hydrogen oxalate hemihydrate for NLO applications. Their research confirmed the NLO property of the crystal, contributing to its potential use in optical technologies (Zamara, Thayanithi, & Kumar, 2018).

Safety And Hazards

Ammonium hydrogen oxalate hemihydrate is classified as an irritant and has acute toxicity (oral, dermal, inhalation), category 4 . It is harmful if swallowed and harmful in contact with skin . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Dust formation should be avoided, and it should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .

特性

IUPAC Name |

diazanium;2-hydroxy-2-oxoacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.2H3N.H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFVZPMSSZVHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[NH4+].[NH4+].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium hydrogen oxalate hemihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-Butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1237144.png)

![(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid](/img/structure/B1237150.png)

![(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone](/img/structure/B1237162.png)

![(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol](/img/structure/B1237163.png)

![3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1237165.png)